Ebalzotan

Description

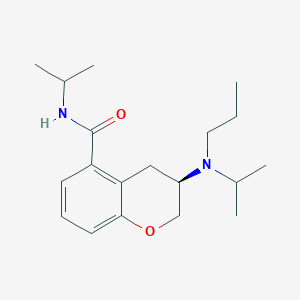

Structure

3D Structure

Properties

CAS No. |

149494-37-1 |

|---|---|

Molecular Formula |

C19H30N2O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide |

InChI |

InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)/t15-/m1/s1 |

InChI Key |

UEAKCKJAKUFIQP-OAHLLOKOSA-N |

Isomeric SMILES |

CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |

Canonical SMILES |

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C |

Synonyms |

Ebalzotan |

Origin of Product |

United States |

Foundational & Exploratory

Ebalzotan: A Technical Guide to its Mechanism of Action as a Selective 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ebalzotan is a selective 5-HT1A receptor agonist that was under development as an antidepressant and anxiolytic. Its clinical development was discontinued after Phase I trials due to undesirable side effects.[1] As a result, a comprehensive public record of its detailed pharmacological and pharmacokinetic data is limited. This guide provides an in-depth overview of the established mechanism of action for selective 5-HT1A receptor agonists, using this compound as a primary example. The quantitative data and experimental protocols presented are representative of the methodologies used to characterize such compounds and are not specific to this compound unless explicitly stated.

Core Mechanism of Action: Selective 5-HT1A Receptor Agonism

This compound exerts its pharmacological effects through selective agonism of the serotonin 1A (5-HT1A) receptor. These receptors are a subtype of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central nervous system, with high densities in the hippocampus, septum, amygdala, and cortical areas. Their activation is associated with anxiolytic and antidepressant effects.

Signaling Pathway

The canonical signaling pathway for the 5-HT1A receptor involves its coupling to inhibitory G proteins (Gi/o). Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the activity of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP) from ATP. This inhibition results in a decrease in intracellular cAMP levels. A reduction in cAMP leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream effector proteins, ultimately leading to a hyperpolarization of the neuron and a decrease in neuronal firing.

Pharmacological Profile

The pharmacological profile of a selective 5-HT1A receptor agonist like this compound is characterized by its binding affinity and functional activity at the target receptor, as well as its selectivity over other receptor types.

Representative Binding Affinity

While specific binding affinity data for this compound is not publicly available, the following table presents representative data for other well-characterized 5-HT1A receptor ligands to illustrate the concept of selectivity. Binding affinity is typically determined by radioligand binding assays and is expressed as the inhibition constant (Ki), with a lower Ki value indicating higher affinity.

| Compound | 5-HT1A Ki (nM) | D2 Ki (nM) | α1 Ki (nM) |

| Buspirone | 1.2 | 25 | 40 |

| 8-OH-DPAT | 0.9 | >10,000 | 2,300 |

| WAY-100635 | 0.8 | 3,980 | 1,260 |

| (This data is representative and does not reflect the specific binding profile of this compound.) |

Representative Functional Activity

The functional activity of a 5-HT1A receptor agonist is assessed through assays that measure the downstream consequences of receptor activation, such as the inhibition of cAMP production or the stimulation of GTPγS binding. Efficacy is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), and the maximum possible effect (Emax).

| Compound | cAMP Inhibition IC50 (nM) | GTPγS Binding EC50 (nM) |

| Buspirone | 25 | 15 |

| 8-OH-DPAT | 1.5 | 1.0 |

| Flesinoxan | 5.0 | 3.2 |

| (This data is representative and does not reflect the specific functional activity of this compound.) |

Experimental Protocols

The characterization of a novel 5-HT1A receptor agonist involves a series of in vitro and in vivo experiments to determine its pharmacological and pharmacokinetic properties.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor and other receptors to assess selectivity.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human 5-HT1A receptor or from brain tissue known to have a high density of these receptors (e.g., hippocampus).

-

Incubation: The membranes are incubated with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) and efficacy (Emax) of the test compound as an agonist at the 5-HT1A receptor.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, and then stimulated with forskolin to increase basal cAMP levels.

-

Treatment: The stimulated cells are then treated with varying concentrations of the test compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, often employing techniques such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the IC50 and Emax of the test compound.

Conclusion

This compound is a selective 5-HT1A receptor agonist, and its mechanism of action is centered on the activation of this inhibitory GPCR, leading to a reduction in intracellular cAMP and subsequent modulation of neuronal activity. While the discontinuation of its development at an early stage has resulted in a lack of extensive public data, the principles of its mechanism of action are well-understood based on the broader class of selective 5-HT1A receptor agonists. The experimental methodologies outlined in this guide represent the standard approach for characterizing such compounds and provide a framework for understanding the data that would have been generated during this compound's development. Further research into selective 5-HT1A receptor agonists continues to be a promising avenue for the development of novel treatments for anxiety and depressive disorders.

References

Ebalzotan: A Technical Guide to 5-HT1A Receptor Selectivity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebalzotan is a selective agonist for the serotonin 1A (5-HT1A) receptor that underwent investigation as a potential therapeutic agent for depression and anxiety.[1][2] Although its clinical development was discontinued following Phase I trials due to undesirable side effects, the study of its receptor selectivity provides a valuable framework for understanding the pharmacological evaluation of 5-HT1A receptor ligands.[1][3] This technical guide details the core experimental methodologies and theoretical underpinnings required to comprehensively assess the 5-HT1A receptor selectivity of a compound like this compound. While specific quantitative binding and functional data for this compound are not extensively available in public literature, this document outlines the protocols to generate such data, presents templates for data organization, and illustrates the key signaling pathways involved.

Introduction to 5-HT1A Receptor Pharmacology

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the treatment of mood and anxiety disorders.[4] These receptors are expressed both presynaptically, as autoreceptors on serotonergic neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus and cortex.[5] Agonism at these receptors generally leads to neuronal hyperpolarization and a decrease in neuronal firing.[5] The therapeutic efficacy of 5-HT1A receptor ligands is often linked to their selectivity for this receptor over other serotonin receptor subtypes, as well as receptors for other neurotransmitters like dopamine and adrenaline.

Data Presentation: Quantifying Receptor Selectivity

A thorough characterization of a compound's selectivity involves determining its binding affinity (Ki) and functional potency (EC50) at the target receptor and a panel of off-target receptors. Due to the limited public availability of specific quantitative data for this compound, the following tables are presented as templates for organizing and comparing such data once generated through the experimental protocols outlined in this guide.

Table 1: In Vitro Receptor Binding Affinity Profile of this compound

| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) |

| Serotonin Receptors | |||

| 5-HT1A | [³H]8-OH-DPAT | Human recombinant (CHO cells) | Data not available |

| 5-HT1B | [¹²⁵I]GTI | Rat Cortex | Data not available |

| 5-HT1D | [³H]GR-125743 | Bovine Caudate | Data not available |

| 5-HT2A | [³H]Ketanserin | Human Cortex | Data not available |

| 5-HT2C | [³H]Mesulergine | Human recombinant (CHO cells) | Data not available |

| 5-HT7 | [³H]5-CT | Human recombinant (CHO cells) | Data not available |

| Adrenergic Receptors | |||

| α1 | [³H]Prazosin | Rat Cortex | Data not available |

| α2 | [³H]Rauwolscine | Rat Cortex | Data not available |

| β | [¹²⁵I]Iodocyanopindolol | Rat Cortex | Data not available |

| Dopamine Receptors | |||

| D1 | [³H]SCH 23390 | Rat Striatum | Data not available |

| D2 | [³H]Spiperone | Rat Striatum | Data not available |

| D3 | [³H]7-OH-DPAT | Human recombinant (CHO cells) | Data not available |

| D4 | [³H]YM-09151-2 | Human recombinant (CHO cells) | Data not available |

Table 2: In Vitro Functional Activity Profile of this compound

| Receptor Target | Assay Type | Tissue/Cell Line | EC50 (nM) | Intrinsic Activity (%) |

| 5-HT1A | [³⁵S]GTPγS Binding | Human recombinant (CHO cells) | Data not available | Data not available |

| Adenylyl Cyclase Inhibition | Rat Hippocampus | Data not available | Data not available | |

| Off-Target Receptors | ||||

| D2 | [³⁵S]GTPγS Binding | Rat Striatum | Data not available | Data not available |

| α2 | [³⁵S]GTPγS Binding | Rat Cortex | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the 5-HT1A receptor selectivity of a compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor and a panel of off-target receptors.

Materials:

-

Test compound (this compound)

-

Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from native tissue (e.g., rat hippocampus for 5-HT1A).

-

Radioligand specific for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A).

-

Non-specific binding competitor (e.g., 10 µM serotonin for 5-HT1A).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific competitor.

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the 5-HT1A receptor.

Materials:

-

Test compound (this compound)

-

Cell membranes expressing the 5-HT1A receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound (this compound).

-

Reaction: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination: Terminate the reaction by rapid filtration through the filter plate.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

Data Analysis:

-

Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.

-

Plot the amount of specifically bound [³⁵S]GTPγS against the logarithm of the test compound concentration.

-

Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) from the resulting dose-response curve.

Adenylyl Cyclase Assay

This assay measures the functional consequence of 5-HT1A receptor activation, which is the inhibition of adenylyl cyclase.

Objective: To determine the ability of this compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.

Materials:

-

Test compound (this compound)

-

Whole cells or cell membranes expressing the 5-HT1A receptor.

-

Forskolin (an adenylyl cyclase activator).

-

ATP (the substrate for adenylyl cyclase).

-

Assay buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or RIA).

Procedure:

-

Pre-incubation: Pre-incubate the cells or membranes with varying concentrations of the test compound (this compound).

-

Stimulation: Add forskolin to stimulate adenylyl cyclase activity and ATP as the substrate.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the amount of cAMP produced using a suitable detection kit.

Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the test compound concentration.

-

Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Signaling Pathways and Visualizations

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves coupling to inhibitory Gi/o proteins.

Caption: Canonical 5-HT1A receptor signaling pathway.

The following diagram illustrates a typical workflow for a radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

This diagram shows the logical relationship for determining selectivity.

Caption: Logic for determining receptor selectivity.

Conclusion

The comprehensive assessment of a compound's selectivity for the 5-HT1A receptor is a cornerstone of preclinical drug development for psychiatric disorders. While the clinical development of this compound was halted, the principles and methodologies for characterizing its pharmacological profile remain highly relevant. By employing a suite of in vitro binding and functional assays, researchers can generate the critical data necessary to establish a compound's potency, efficacy, and selectivity. This in-depth technical guide provides the necessary protocols and conceptual framework to conduct such an evaluation, enabling the identification of promising new drug candidates with optimized therapeutic potential and minimized off-target effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]

Ebalzotan: A Technical Guide to a Selective 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebalzotan (NAE-086) is a potent and selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] Developed initially for the treatment of depression and anxiety, its clinical progression was halted in Phase I trials due to the emergence of undesirable side effects.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended to serve as a resource for researchers in the fields of pharmacology and medicinal chemistry. The document details its mechanism of action, summarizes its chemical and physical properties, and outlines key experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is a chiral molecule belonging to the chromane class of compounds. Its systematic IUPAC name is (3R)-N-(propan-2-yl)-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide.[3]

| Property | Value | Reference |

| Molecular Formula | C19H30N2O2 | [3] |

| Molecular Weight | 318.5 g/mol | [3] |

| CAS Number | 149494-37-1 | [3] |

| SMILES | CCCN([C@@H]1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C | [3] |

Pharmacological Properties

This compound's primary pharmacological activity is as a selective agonist at the 5-HT1A receptor. This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is predominantly coupled to inhibitory Gi/o proteins.[4]

Mechanism of Action

Activation of the 5-HT1A receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] The dissociation of the Gβγ subunit from the Gα subunit can also modulate the activity of downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels. This modulation leads to neuronal hyperpolarization and a reduction in neuronal excitability.[4]

Signaling Pathway

The signaling pathway initiated by the activation of the 5-HT1A receptor is depicted below.

Experimental Protocols

The following sections detail standardized protocols for assessing the key pharmacological properties of a 5-HT1A receptor ligand like this compound.

Radioligand Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT1A receptor.[5]

Materials and Reagents:

-

Receptor Source: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat hippocampus).[5]

-

Radioligand: A tritiated 5-HT1A receptor ligand such as [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).[5]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).[5]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Scintillation Cocktail.

-

Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman GF/C), and a liquid scintillation counter.[5]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes or prepare fresh membranes from tissue via homogenization in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with assay buffer and resuspend in fresh assay buffer. Determine the protein concentration using a suitable assay (e.g., BCA assay).[5]

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, a fixed concentration of radioligand (at or below its Kd), and the membrane preparation.[5]

-

Non-specific Binding: Assay buffer, radioligand, membrane preparation, and the non-specific binding control.[5]

-

Test Compound: Serial dilutions of this compound, radioligand, and membrane preparation.[5]

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.[5]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding CPM from total binding CPM. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.[5]

cAMP Inhibition Functional Assay

This assay measures the functional potency (EC50) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor.[6]

Materials and Reagents:

-

Cell Line: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).[7]

-

Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.[6]

-

Test Compound: this compound.

-

Control Agonist: Serotonin (5-HT).[6]

-

Stimulant: Forskolin.[6]

-

cAMP Detection Kit: (e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit).[6]

-

Microplates: White, opaque 384-well plates.[6]

Procedure:

-

Cell Preparation: Culture cells to the appropriate density and then resuspend them in assay buffer. Dispense the cell suspension into the wells of a 384-well microplate.[6]

-

Compound Addition: Prepare serial dilutions of this compound and the control agonist (5-HT) in assay buffer. Add the diluted compounds to the respective wells containing the cells.[6]

-

Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically the EC80) to all wells except the basal control to stimulate cAMP production.[6]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Determine the EC50 value from the resulting sigmoidal curve using non-linear regression analysis.[8]

Synthesis

A stereoselective synthesis of precursors for this compound has been reported.[1] The key step involves a multienzymatic reduction of an α,β-unsaturated aldehyde or ketone to produce a saturated primary or secondary alcohol with high yield and enantiomeric excess.[1] The primary alcohols can then be elaborated via a Curtius rearrangement.[1] For the synthesis of an amine precursor, the alcohol is first oxidized to a carboxylic acid, which is then converted to an N-Cbz-protected amine via treatment with diphenylphosphoryl azide (DPPA) and Et3N in refluxing toluene, followed by the addition of benzyl alcohol.[1]

In Vivo Studies

Common Animal Models for Antidepressant and Anxiolytic Activity:

-

Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity. A reduction in the duration of immobility in the test is indicative of an antidepressant-like effect.[9]

-

Tail Suspension Test (TST): Similar to the FST, this test assesses antidepressant potential by measuring the immobility time of a mouse suspended by its tail.[9]

-

Elevated Plus Maze (EPM): This model is used to assess anxiolytic activity. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic-like effect.[10]

Conclusion

This compound is a well-characterized selective 5-HT1A receptor agonist that, despite its discontinuation for clinical use, remains a valuable tool for researchers studying the 5-HT1A receptor system. Its defined chemical structure and mechanism of action make it a useful pharmacological probe. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of this compound and other novel 5-HT1A receptor modulators. Further research into the specific undesirable side effects that led to its discontinuation could also provide valuable insights for the development of safer and more effective serotonergic drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C19H30N2O2 | CID 9797080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. EC50 - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. In vivo antianxiety and antidepressant activity of Murraya paniculata leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebalzotan: A Technical Overview of a Selective 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebalzotan, also known by its developmental code name NAE-086, is a selective agonist for the serotonin 5-HT1A receptor.[1][2] It was investigated in the 1990s for its potential as an antidepressant and anxiolytic agent.[1][3] Despite showing promise in preclinical studies, its development was halted during Phase I clinical trials due to the emergence of undesirable side effects.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and known signaling pathways associated with this compound, intended for a scientific audience.

Chemical Identity

IUPAC Name: (3R)-N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide[4]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.

| Identifier Type | Identifier |

| Developmental Code | NAE-086[4] |

| CAS Number | 149494-37-1[4] |

| ChEMBL ID | CHEMBL1742470[4] |

| PubChem CID | 9797080[4] |

| UNII | WV4B56N49H[4] |

| Systematic Name | (R)-N-Isopropyl-3-(isopropylpropylamino)-5-chromancarboxamide[4] |

| Other Synonyms | ebalzotanum, (r)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2h-1-benzopyran-5-carboxamide[4] |

Pharmacological Data

This compound's primary mechanism of action is as a selective agonist at the 5-HT1A serotonin receptor.[1][2] Due to its early discontinuation, publicly available quantitative data on its binding affinity, functional potency, and pharmacokinetic profile is limited. The following tables summarize the general understanding of its pharmacological targets.

Table 1: Receptor Binding Profile (Qualitative)

| Target | Interaction | Therapeutic Relevance |

| 5-HT1A Receptor | Agonist | Anxiolytic, Antidepressant |

Table 2: Pharmacodynamic Effects (Preclinical)

| Effect | Observation |

| Anxiolytic-like effects | Observed in animal models of anxiety. |

| Antidepressant-like effects | Demonstrated in preclinical depression models. |

Experimental Protocols

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for the 5-HT1A receptor.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor or from brain tissue known to have high receptor density (e.g., hippocampus) are prepared.

-

Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., GTPγS Binding Assay)

Functional assays are crucial for determining the efficacy of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional activity (EC50 and intrinsic activity) of this compound at the 5-HT1A receptor.

General Protocol:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the 5-HT1A receptor are used.

-

Incubation: The membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Stimulation: Agonist binding to the G-protein coupled 5-HT1A receptor stimulates the exchange of GDP for GTP (or [35S]GTPγS) on the Gα subunit.

-

Separation: The membrane-bound [35S]GTPγS is separated from the unbound analog via filtration.

-

Quantification: The amount of incorporated [35S]GTPγS is measured by scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.

Signaling Pathways

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

Figure 1: Canonical signaling pathway of this compound via the 5-HT1A receptor.

Workflow for Pharmacological Characterization:

The logical workflow for characterizing a compound like this compound is outlined below.

References

Ebalzotan (NAE-086): A Technical Overview of a Selective 5-HT1A Receptor Agonist

Foreword: This document provides a comprehensive technical overview of the discovery, mechanism of action, and historical development of Ebalzotan (NAE-086). This compound, a selective serotonin 1A (5-HT1A) receptor agonist, was investigated for its potential as an anxiolytic and antidepressant agent. However, its clinical development was halted in Phase I trials due to the emergence of undesirable side effects. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the scientific journey of this compound. Due to the discontinuation of its development, publicly available quantitative data on the binding affinity and functional potency of this compound is limited. This guide, therefore, focuses on the established pharmacology of 5-HT1A receptors and the standard experimental protocols used to characterize compounds like this compound, providing a robust framework for understanding its scientific background.

Discovery and Developmental History

This compound (NAE-086) was identified as a selective agonist for the 5-HT1A receptor and entered development as a potential therapeutic for depression and anxiety.[1] The compound, with the chemical name (3R)-N-(propan-2-yl)-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide, was advanced to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in humans.[2] However, the development of this compound was ultimately discontinued following these trials due to the observation of undesirable side effects.[3] The specific nature and frequency of these adverse events have not been extensively detailed in publicly accessible literature, a common occurrence for drug candidates that do not proceed to later stages of clinical development.

Mechanism of Action: Targeting the 5-HT1A Receptor

This compound functions as a selective agonist at the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The 5-HT1A receptor is predominantly expressed in the central nervous system, where it plays a crucial role in modulating mood and anxiety.

Signaling Pathways

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to inhibitory Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The dissociation of the Gβγ subunit from the Gα subunit can further modulate downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization and reduced neuronal excitability. Additionally, 5-HT1A receptor activation has been linked to the modulation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway.

Experimental Protocols

The characterization of a 5-HT1A receptor agonist like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and pharmacological effects.

In Vitro Characterization

This assay quantifies the affinity of a compound for the 5-HT1A receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor.

-

Materials:

-

Membrane preparations from cells expressing the human 5-HT1A receptor or from brain tissue (e.g., hippocampus).

-

A radiolabeled ligand that binds to the 5-HT1A receptor (e.g., [3H]8-OH-DPAT as an agonist or [3H]WAY-100635 as an antagonist).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of an agonist to activate G-proteins coupled to the receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation via the 5-HT1A receptor.

-

Materials:

-

Membrane preparations expressing the 5-HT1A receptor.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

This compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of this compound.

-

Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

The reaction is terminated, and the bound [35S]GTPγS is separated from the free [35S]GTPγS by filtration.

-

The amount of bound [35S]GTPγS is quantified.

-

A dose-response curve is generated to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by this compound).

-

In Vivo Preclinical Assessment

Prior to clinical trials, this compound would have undergone evaluation in animal models to assess its potential anxiolytic and antidepressant effects.

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms of the maze.

-

Light-Dark Box Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.

-

Forced Swim Test (FST): In this model, rodents are placed in a cylinder of water from which they cannot escape. After initial escape-oriented behaviors, they adopt an immobile posture. Antidepressant treatments reduce the duration of immobility.

-

Tail Suspension Test (TST): This test is similar in principle to the FST. Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants decrease the time spent immobile.

Quantitative Data

As this compound's development was terminated early, a comprehensive public record of its quantitative pharmacological data is not available. The following tables are presented as a template to illustrate how such data would typically be organized.

Table 1: In Vitro Pharmacology of this compound (Illustrative)

| Parameter | Receptor | Species | Radioligand | Value |

| Binding Affinity (Ki) | 5-HT1A | Human | [3H]8-OH-DPAT | Data not available |

| Functional Potency (EC50) | 5-HT1A | Human | [35S]GTPγS | Data not available |

| Functional Efficacy (Emax) | 5-HT1A | Human | [35S]GTPγS | Data not available |

Table 2: Preclinical In Vivo Efficacy of this compound (Illustrative)

| Model | Species | Endpoint | Result |

| Elevated Plus Maze | Rat | Time in Open Arms | Data not available |

| Forced Swim Test | Mouse | Immobility Time | Data not available |

Conclusion

This compound (NAE-086) represents a selective 5-HT1A receptor agonist that, despite a rational therapeutic target for anxiety and depression, was discontinued in early clinical development due to undesirable side effects. While specific quantitative data and detailed clinical findings are not publicly available, an understanding of its mechanism of action and the standard preclinical and in vitro evaluation methods provides valuable insight for researchers in the field of neuropharmacology and drug discovery. The history of this compound underscores the challenges inherent in translating promising preclinical pharmacology into a safe and effective clinical therapeutic.

References

Ebalzotan: A Technical Overview of Its Anticipated Pharmacodynamics and Pharmacokinetics

Disclaimer: Ebalzotan (NAE-086) was a selective 5-HT1A receptor agonist under development as an anxiolytic and antidepressant. Its clinical development was discontinued during Phase I trials due to the emergence of undesirable side effects. Consequently, there is a significant scarcity of publicly available, in-depth data regarding its pharmacodynamics and pharmacokinetics. This guide provides a comprehensive framework of the expected pharmacological profile of this compound, based on its classification as a selective 5-HT1A receptor agonist. To illustrate the principles and methodologies, data from other well-characterized drugs in this class, such as buspirone, gepirone, and tandospirone, will be used as representative examples. This document is intended for researchers, scientists, and drug development professionals.

Pharmacodynamics

This compound is a selective agonist of the serotonin 1A (5-HT1A) receptor. This receptor is a member of the G-protein coupled receptor superfamily and is widely distributed throughout the central nervous system. Its activation is associated with a decrease in the firing rate of serotonergic neurons in the raphe nuclei (presynaptic autoreceptors) and modulation of neuronal activity in postsynaptic regions such as the hippocampus, amygdala, and prefrontal cortex.

Mechanism of Action

As a 5-HT1A receptor agonist, this compound was designed to mimic the effects of the endogenous neurotransmitter serotonin at this specific receptor subtype. The anxiolytic and antidepressant effects of 5-HT1A agonists are believed to be mediated through the following mechanisms:

-

Presynaptic Autoreceptor Agonism: Activation of 5-HT1A autoreceptors on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus leads to a reduction in neuron firing and a subsequent decrease in serotonin release in projection areas.

-

Postsynaptic Receptor Agonism: Direct stimulation of postsynaptic 5-HT1A receptors in limbic and cortical areas modulates the activity of various neurotransmitter systems, including dopamine and glutamate, contributing to the overall therapeutic effect.

Receptor Binding Affinity

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Selective 5-HT1A Agonists

| Compound | 5-HT1A | D2 | α1-Adrenergic | α2-Adrenergic |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Buspirone | 1.2 | 400 | 50 | >1000 |

| Gepirone | 38 | >1000 | >1000 | 42 (as 1-PP metabolite)[1] |

| Tandospirone | High Affinity | Low Affinity | Low Affinity | Low Affinity[2] |

Note: Data for buspirone, gepirone, and tandospirone are provided for illustrative purposes.

Signaling Pathway

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For a centrally acting agent like this compound, key considerations include its ability to cross the blood-brain barrier and its metabolic stability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Given that this compound was orally administered in clinical trials, it would have been formulated for efficient absorption from the gastrointestinal tract. Like many other 5-HT1A agonists, it may have been subject to significant first-pass metabolism.

Table 2: Representative Pharmacokinetic Parameters of Selective 5-HT1A Agonists in Humans

| Parameter | Buspirone | Gepirone (ER) | Tandospirone | This compound |

| Bioavailability (%) | ~4[3] | 14-17[4] | 0.24 (in rats)[5][6] | Data not available |

| Tmax (h) | <1[3] | 6[4] | 0.16 (in rats)[6] | Data not available |

| Half-life (t1/2, h) | 2-3[3] | ~5[4] | 1.2-1.4 (in rats)[5][6] | Data not available |

| Protein Binding (%) | ~95 | 72[4] | 30.4 (in mice)[2] | Data not available |

| Primary Metabolizing Enzyme | CYP3A4[7] | CYP3A4[4] | Data not available | Data not available |

Note: Data for buspirone, gepirone, and tandospirone are provided for illustrative purposes. ER = Extended Release.

Metabolism

The metabolism of this compound would have been a key area of investigation. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are commonly involved in the metabolism of azapirones like buspirone and gepirone. The metabolic pathways would likely involve hydroxylation and N-dealkylation. The formation of active metabolites is also a possibility, which could influence the overall pharmacological profile of the drug.

Experimental Protocols

Detailed experimental protocols for this compound have not been published. However, the following sections describe standard methodologies that would have been employed to characterize its pharmacodynamic and pharmacokinetic properties.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Methodology: A competitive radioligand binding assay would be performed using cell membranes prepared from a cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat hippocampal tissue.

-

Membrane Preparation: Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

-

Assay: A fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Animal Models for Anxiolytic Activity

Objective: To evaluate the anxiolytic-like effects of this compound in vivo.

Methodology: Several well-established behavioral paradigms in rodents are used to screen for anxiolytic activity.

-

Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

-

Light-Dark Box Test: This model utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment.

-

Marble Burying Test: Compulsive burying of glass marbles is considered a defensive behavior. Anxiolytics tend to reduce the number of marbles buried.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

Methodology:

-

Dosing: this compound is administered to rats or mice via oral gavage and intravenous injection in separate groups of animals.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound (and any major metabolites) in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Conclusion

This compound was a promising selective 5-HT1A receptor agonist that, unfortunately, did not progress through clinical development. While specific data on its pharmacodynamic and pharmacokinetic properties are limited, its mechanism of action places it within a well-understood class of compounds. The information and methodologies presented in this guide, illustrated with data from related drugs, provide a comprehensive framework for understanding the anticipated pharmacological profile of this compound and serve as a valuable resource for researchers in the field of serotonergic drug discovery and development.

References

- 1. Gepirone | C19H29N5O2 | CID 55191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kinetics, brain uptake, and receptor binding of tandospirone and its metabolite 1-(2-pyrimidinyl)-piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gepirone - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics and absorption mechanism of tandospirone citrate [frontiersin.org]

- 7. benchchem.com [benchchem.com]

In Vitro Metabolic Pathways of Ebalzotan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, detailed in vitro metabolic data for Ebalzotan is not publicly available. The following guide provides a comprehensive overview of the standard experimental approaches and data presentation formats used to characterize the in vitro metabolic pathways of a novel chemical entity, using this compound as a hypothetical subject. The data, pathways, and experimental details presented herein are illustrative and intended for educational purposes.

Introduction

The characterization of a new chemical entity's (NCE) metabolic fate is a cornerstone of modern drug development. In vitro metabolism studies are fundamental to this process, offering early insights into a drug's potential pharmacokinetic profile, identifying metabolic liabilities, and predicting potential drug-drug interactions (DDIs). This guide outlines the core in vitro methodologies used to elucidate the metabolic pathways of a hypothetical compound, this compound. We will detail the experimental protocols for metabolite identification and cytochrome P450 (CYP) reaction phenotyping, present hypothetical quantitative data in a structured format, and visualize the metabolic pathways and experimental workflows.

Hypothetical Metabolic Profile of this compound

For the purpose of this guide, we will assume that this compound undergoes Phase I metabolism, primarily oxidation, leading to the formation of several metabolites. The primary objectives of the in vitro studies described are to:

-

Determine the rate of metabolism (metabolic stability).

-

Identify the major and minor metabolites.

-

Identify the specific CYP enzymes responsible for its metabolism.

Data Presentation: Quantitative Summary of this compound Metabolism

The following tables summarize hypothetical quantitative data from in vitro metabolism studies of this compound.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

| Parameter | Value |

| Incubation Time (min) | % this compound Remaining |

| 0 | 100 |

| 5 | 85.2 |

| 15 | 60.1 |

| 30 | 35.8 |

| 60 | 12.5 |

| Calculated Half-Life (t½, min) | 25.5 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.2 |

Table 2: Formation of Hypothetical this compound Metabolites in Pooled Human Liver Microsomes

| Metabolite | Biotransformation | Peak Area Response (at 60 min) | Relative Abundance (%) |

| M1 | Hydroxylation | 450,000 | 60 |

| M2 | N-dealkylation | 225,000 | 30 |

| M3 | Oxidation | 75,000 | 10 |

Table 3: Contribution of Recombinant Human CYP Isoforms to this compound Metabolism

| CYP Isoform | Rate of this compound Depletion (pmol/min/pmol CYP) | % Contribution |

| CYP1A2 | 1.5 | 5 |

| CYP2C9 | 4.5 | 15 |

| CYP2C19 | 3.0 | 10 |

| CYP2D6 | 6.0 | 20 |

| CYP3A4 | 15.0 | 50 |

| Other CYPs | < 1.0 | < 5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Metabolite Identification in Human Liver Microsomes (HLMs)

This experiment aims to identify the metabolites of this compound formed by the enzymes present in HLMs.

-

Materials:

-

Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

-

This compound (1 µM final concentration)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂)

-

Acetonitrile (ice-cold, for reaction termination)

-

Incubator/shaker set to 37°C

-

-

Procedure:

-

A master mix of phosphate buffer and the NADPH regenerating system is prepared and pre-warmed to 37°C.

-

This compound is added to the master mix.

-

The reaction is initiated by adding the pre-warmed HLM suspension.

-

The reaction mixture is incubated at 37°C with gentle agitation.

-

Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction in each aliquot is terminated by adding two volumes of ice-cold acetonitrile containing an internal standard.

-

Samples are vortexed and then centrifuged at 4°C to precipitate proteins.

-

The supernatant is transferred to a new plate or vials for LC-MS/MS analysis.

-

CYP450 Reaction Phenotyping

This set of experiments identifies the specific CYP isoforms responsible for this compound's metabolism using two complementary approaches.

-

Materials:

-

Individual rhCYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with NADPH-cytochrome P450 reductase.

-

This compound (1 µM final concentration)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH (1 mM final concentration)

-

-

Procedure:

-

This compound, buffer, and each individual rhCYP enzyme are pre-incubated at 37°C.

-

The reaction is initiated by the addition of NADPH.

-

Incubation and reaction termination are performed as described in section 4.1.

-

The rate of this compound depletion is measured for each CYP isoform.

-

-

Materials:

-

All materials from section 4.1.

-

Specific CYP inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4).

-

-

Procedure:

-

HLMs are pre-incubated with a specific CYP inhibitor (or vehicle control) at 37°C for a predetermined time to allow for inhibitor-enzyme interaction.

-

This compound is added to the mixture.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

Incubation, termination, and analysis proceed as in section 4.1.

-

The formation of metabolites is compared between the control and inhibitor-treated samples to determine the percent inhibition for each pathway.

-

Visualizations: Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to visualize the hypothetical metabolic pathways and experimental workflows.

Caption: Hypothetical Phase I metabolic pathway of this compound.

Caption: General workflow for in vitro metabolism experiments.

Ebalzotan's Serotonin Receptor Binding Profile: A Technical Guide

Disclaimer: Publicly available quantitative binding data for Ebalzotan across a comprehensive panel of serotonin receptors is limited. This compound was a selective 5-HT1A receptor agonist developed as an antidepressant and anxiolytic, but its development was discontinued during Phase I clinical trials due to undesirable side effects. To fulfill the structural and technical requirements of this guide, the well-characterized and prototypical 5-HT1A receptor full agonist, 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT) , will be used as a representative compound to illustrate the binding profile, experimental methodologies, and associated signaling pathways.

Executive Summary

This technical guide provides an in-depth overview of the binding characteristics of the selective 5-HT1A agonist, 8-OH-DPAT, at various serotonin (5-HT) receptor subtypes. While the primary focus is on the 5-HT1A receptor, this document also presents available data on its affinity for other serotonin receptors to provide a broader selectivity profile. The guide details the experimental protocols for radioligand binding and functional assays, and illustrates the key signaling pathways and experimental workflows using Graphviz diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Representative Binding Profile of a 5-HT1A Agonist (8-OH-DPAT)

The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of 8-OH-DPAT for a range of human serotonin receptor subtypes.

Table 1: High-Affinity Binding Targets of 8-OH-DPAT

| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line |

| 5-HT1A | ~1.0 - 4.3 | [3H]8-OH-DPAT, [3H]5-HT | Human recombinant (CHO, HEK293), Rat Hippocampus |

| 5-HT7 | ~466 | [3H]5-CT | Human recombinant (HEK293) |

Table 2: Low-Affinity and Non-Target Serotonin Receptors for 8-OH-DPAT

| Receptor Subtype | Ki (nM) / Activity | Notes |

| 5-HT1B | Weak binding (pIC50 = 5.42) | Significantly lower affinity compared to 5-HT1A.[1] |

| 5-HT1D | Moderate affinity | R(+)8-OH-DPAT has moderate, stereoselective affinity.[2] |

| 5-HT2A | Very low affinity | Generally considered not to have significant affinity. |

| 5-HT2C | Low affinity | Higher affinity for the INI isoform compared to the VSV isoform.[3] |

| 5-HT3 | No significant affinity | As a ligand-gated ion channel, binding is not typically observed. |

| 5-HT4 | No significant binding | Does not bind to 5-HT4 receptors.[1] |

| 5-HT6 | No significant binding | Does not bind to 5-HT6 receptors.[1] |

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional activity of compounds like 8-OH-DPAT at serotonin receptors.

Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from a receptor.

Objective: To determine the Ki of a test compound for a specific serotonin receptor subtype.

Materials:

-

Membrane Preparation: Homogenates from tissues (e.g., rat hippocampus) or cell lines (e.g., CHO, HEK293) stably expressing the human serotonin receptor subtype of interest.

-

Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and selectivity for the target receptor (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).

-

Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like MgCl2 or MnCl2.

-

Test Compound: The unlabeled compound to be tested (e.g., 8-OH-DPAT).

-

Non-specific Binding Determiner: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM serotonin).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding determiner, or a range of concentrations of the test compound.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assay ([35S]GTPγS Binding Assay)

This assay measures the functional activity of a compound (agonist, partial agonist, antagonist) by quantifying its effect on G-protein activation.

Objective: To determine the potency (EC50) and efficacy (% of maximal response) of a test compound at a G-protein coupled receptor.

Materials:

-

Membrane Preparation: Similar to the radioligand binding assay.

-

[35S]GTPγS: A non-hydrolyzable GTP analog that binds to activated G-proteins.

-

GDP: Guanosine diphosphate, to ensure G-proteins are in an inactive state at baseline.

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.

-

Test Compound: The compound to be tested for functional activity.

Procedure:

-

Pre-incubation: Membranes are pre-incubated with GDP to ensure G-proteins are in the inactive, GDP-bound state.

-

Assay Setup: In a 96-well plate, the pre-incubated membranes are mixed with a range of concentrations of the test compound.

-

Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS.

-

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [35S]GTPγS binding.

-

Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound [35S]GTPγS on the filters is measured by a scintillation counter.

-

Data Analysis:

-

The concentration-response curve for the test compound is plotted.

-

The EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect) are determined using non-linear regression.

-

The efficacy of the compound is often expressed as a percentage of the response produced by a known full agonist.

-

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathways

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Activation of the 5-HT1A receptor by an agonist like 8-OH-DPAT initiates several downstream signaling cascades.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram illustrates the typical workflow for a radioligand competition binding assay.

Conclusion

While specific, comprehensive binding data for this compound remains largely unavailable in the public domain, its primary classification as a selective 5-HT1A agonist allows for an understanding of its expected pharmacological profile. By using the well-documented 5-HT1A agonist 8-OH-DPAT as a proxy, this guide has detailed the binding characteristics, experimental methodologies, and signaling pathways relevant to this class of compounds. The high affinity and selectivity for the 5-HT1A receptor, coupled with its role in modulating adenylyl cyclase and ion channel activity, form the basis of its physiological effects. The provided protocols and workflows serve as a practical resource for researchers investigating the serotonergic system.

References

Ebalzotan Analogue Synthesis and Characterization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebalzotan, a selective 5-HT1A receptor agonist, was initially developed as an antidepressant and anxiolytic agent. Although its development was halted due to undesirable side effects in Phase I clinical trials, its chemical scaffold, the 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxamide core, remains a valuable starting point for the design of novel 5-HT1A receptor modulators. This technical guide provides a comprehensive overview of the synthesis, characterization, and signaling pathways associated with this compound analogues. It is intended to serve as a resource for researchers in medicinal chemistry and pharmacology, offering detailed experimental protocols and a summary of key structure-activity relationship (SAR) data to facilitate the development of new chemical entities targeting the 5-HT1A receptor.

Introduction

The serotonin 1A (5-HT1A) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a well-established therapeutic target for a range of central nervous system (CNS) disorders, including anxiety and depression. Agonists of the 5-HT1A receptor have demonstrated clinical efficacy, but the development of new agents with improved selectivity and side-effect profiles remains an active area of research. This compound, with its potent and selective agonist activity at the 5-HT1A receptor, represents a significant chemotype for further exploration. This guide will delve into the synthetic methodologies applicable to the creation of this compound analogues, the assays used for their characterization, and the underlying signaling mechanisms.

Synthetic Pathways for this compound Analogues

The synthesis of this compound analogues centers around the construction of the enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyran core and the subsequent derivatization at the 5-position. A key strategy involves the use of (R)- and (S)-5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran as a versatile intermediate.

A representative synthetic approach, based on the work of Hammarberg et al., is outlined below. This methodology allows for the introduction of diverse functionalities at the 5-position, including the carboxamide moiety characteristic of this compound, through palladium-catalyzed carbonylation.[1]

General Synthetic Scheme

The synthesis begins with the resolution of 5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran to obtain the desired (R)- or (S)-enantiomer. The amino group is then appropriately substituted, and the 5-methoxy group is converted to a triflate, which serves as a handle for the introduction of various substituents via palladium-catalyzed carbonylation.[1]

Characterization of this compound Analogues

The pharmacological profile of newly synthesized this compound analogues is determined through a series of in vitro assays to assess their affinity, selectivity, and functional activity at the 5-HT1A receptor.

Receptor Binding Affinity

The affinity of the compounds for the 5-HT1A receptor is typically determined by radioligand competition binding assays. These experiments measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Table 1: 5-HT1A Receptor Binding Affinities of this compound Analogues

| Compound | N-Substituent | 5-Substituent | Ki (nM)[1] |

| (R)-9a | Isopropyl | Methoxy | 150 |

| (R)-Ebalzotan Analogue | Isopropyl, Propyl | N-Isopropylcarboxamide | High Affinity |

| Analogue 1 | Ethyl, Isopropyl | Methoxy | Lower Affinity |

| Analogue 2 | Isopropyl, Propyl | Carboxylate Ester | High Affinity |

| Analogue 3 | Isopropyl, Propyl | Ketone | High Affinity |

Note: Generally, (R)-enantiomers display higher affinity for the 5-HT1A receptor than the corresponding (S)-enantiomers. Tertiary amines tend to have higher affinity than primary and secondary amines. Larger N-substituents are well-tolerated.[1]

Functional Activity

The functional activity of the analogues (i.e., whether they are agonists, partial agonists, or antagonists) is assessed by measuring their effect on downstream signaling pathways. The canonical pathway for the Gi/o-coupled 5-HT1A receptor is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

Table 2: Functional Activity of this compound Analogues at the 5-HT1A Receptor

| Compound | Intrinsic Activity (cAMP Production)[1] | Classification |

| Analogue A | Full inhibition | Full Agonist |

| Analogue B | Partial inhibition | Partial Agonist |

| Analogue C | No effect on agonist-induced inhibition | Antagonist |

Experimental Protocols

5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.

Materials:

-

Rat hippocampal membranes (source of 5-HT1A receptors)

-

[3H]8-OH-DPAT (radioligand)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, combine the rat hippocampal membranes, a fixed concentration of [3H]8-OH-DPAT, and either buffer (for total binding), a saturating concentration of a known 5-HT1A ligand (for non-specific binding), or the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for each test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

Objective: To determine the functional activity of test compounds by measuring their effect on cAMP production.

Materials:

-

GH4ZD10 cells stably transfected with the 5-HT1A receptor.[1]

-

Vasoactive Intestinal Peptide (VIP) or Forskolin (to stimulate adenylyl cyclase)

-

Test compounds

-

cAMP assay kit (e.g., HTRF, ELISA)

-

Cell culture reagents

Procedure:

-

Culture the transfected cells to an appropriate density.

-

Pre-incubate the cells with the test compound at various concentrations.

-

Stimulate the cells with VIP or forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Plot the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Akt and MAPK Phosphorylation Assay

Objective: To investigate the involvement of non-canonical signaling pathways.

Materials:

-

Cell line expressing 5-HT1A receptors (e.g., PC-3, Du145)[3]

-

Test compounds (5-HT1A agonists)

-

Lysis buffer

-

Primary antibodies against phosphorylated and total Akt and ERK1/2 (MAPK)

-

Secondary antibodies (HRP-conjugated)

-

Western blotting reagents and equipment

Procedure:

-

Culture cells and treat with the test compound for various time points.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total Akt and ERK1/2.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the level of protein phosphorylation.

5-HT1A Receptor Signaling Pathways

Activation of the 5-HT1A receptor initiates a cascade of intracellular events. The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase. However, evidence also points to the involvement of other signaling molecules, such as Akt and MAPK (ERK1/2).

Conclusion

The 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxamide scaffold of this compound provides a robust platform for the design and synthesis of novel 5-HT1A receptor agonists. By employing the synthetic strategies and characterization assays detailed in this guide, researchers can systematically explore the structure-activity relationships of this chemical class. A thorough understanding of the downstream signaling pathways will further aid in the development of biased agonists with improved therapeutic profiles, potentially leading to new treatments for a variety of CNS disorders. The data and protocols presented herein are intended to serve as a valuable resource for advancing research in this important area of drug discovery.

References

- 1. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Serotonin activates MAP kinase and PI3K/Akt signaling pathways in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Ebalzotan: A Technical Guide for its Application as a Research Tool in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ebalzotan is a selective 5-HT1A receptor agonist that was under development as an antidepressant and anxiolytic agent. Its clinical development was discontinued in Phase I trials due to undesirable side effects.[1] As a result, publicly available data on its detailed pharmacological and preclinical profile are limited. This guide provides a comprehensive overview of how a compound with this compound's mechanism of action is typically characterized and utilized as a research tool in the study of Central Nervous System (CNS) disorders, based on established methodologies for 5-HT1A receptor agonists. The quantitative data and specific experimental protocols provided are illustrative examples based on typical findings for this class of compounds and are not derived from published studies on this compound itself unless otherwise specified.

Introduction to this compound